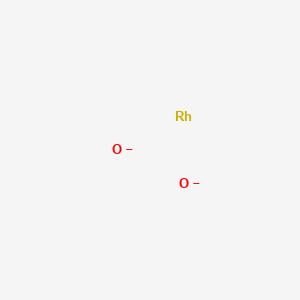
Rhodium (IV) oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium (IV) oxide is a compound that involves the interaction between rhodium and oxygen. Rhodium is a rare, hard, silvery-white metal that belongs to the platinum group of metals. It is known for its remarkable corrosion resistance and high reflectance. Rhodium frequently exists as a free metal or as an alloy with similar metals and is seldom found as a chemical compound in nature .
准备方法
The preparation of Rhodium (IV) oxide typically involves the interaction of rhodium with oxygen under specific conditions. One common method is the high-temperature interaction of rhodium with oxygen storage components in three-way catalysts. This involves the use of ceria (CeO2) or ceria-zirconia (CeZrO2) as supports, with rhodium loading in the range of 0.01–1 wt%. The preparation method includes incipient wetness impregnation, followed by characterization through X-ray diffraction, surface area measurements, and electron microscopy .
化学反应分析
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
科学研究应用
Rhodium (IV) oxide has several scientific research applications, particularly in catalysis. It is used in three-way catalysts for the reduction of nitrogen oxides to nitrogen and oxygen, carbonylation of methanol, and reduction of benzene to cyclohexane . Additionally, it plays a role in the oxygen reduction reaction (ORR) in electrochemical energy conversion devices, such as fuel cells . The compound’s unique properties make it valuable in various industrial and environmental applications.
作用机制
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
相似化合物的比较
Rhodium (IV) oxide can be compared with other compounds involving platinum group metals, such as platinum(IV) oxide (PtO2) and palladium(II) oxide (PdO). While all these compounds exhibit catalytic properties, this compound is unique due to its high thermal stability and resistance to corrosion . Similar compounds include rhodium(III) oxide (Rh2O3), rhodium(III) fluoride (RhF6), and rhodium(III) chloride (RhCl6) .
属性
分子式 |
O2Rh-4 |
|---|---|
分子量 |
134.904 g/mol |
IUPAC 名称 |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
InChI 键 |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
规范 SMILES |
[O-2].[O-2].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


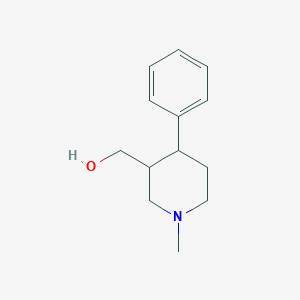
![2-(1a,6-Dihydro-1h-cyclopropa[a]inden-6a-yl)-4,5-dihydro-1h-imidazole](/img/structure/B1640630.png)
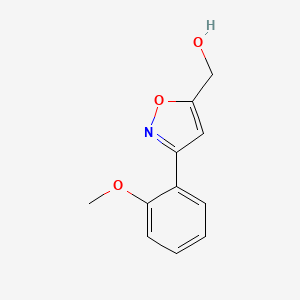
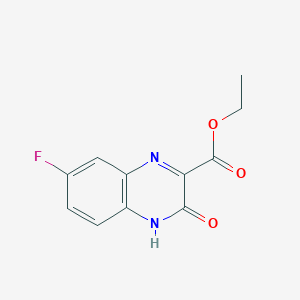
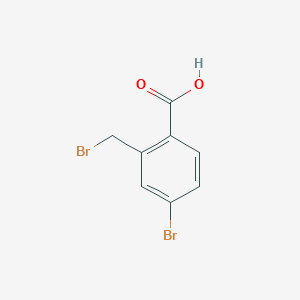
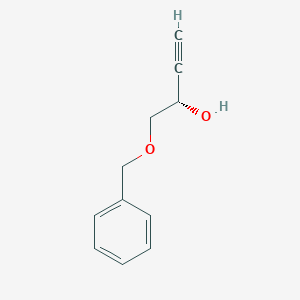
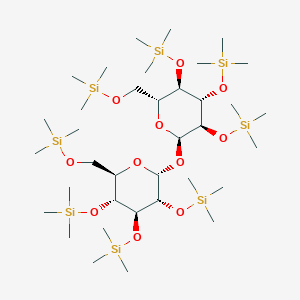
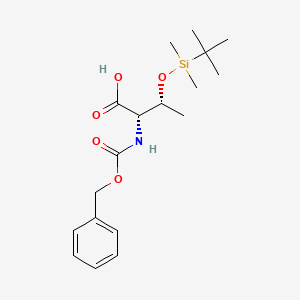
![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)
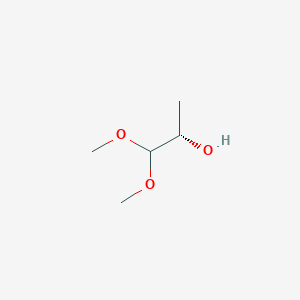
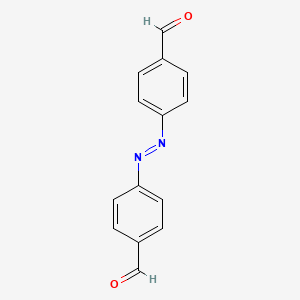
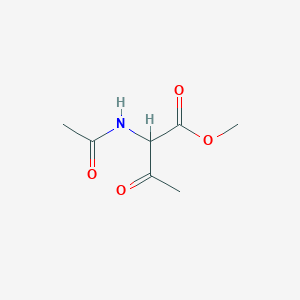
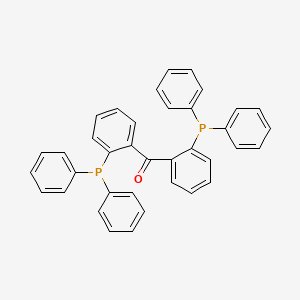
![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)
